2,6-Diiodobenzo[d]oxazole
Description
2,6-Diiodobenzo[d]oxazole is a halogenated heterocyclic compound featuring a benzo[d]oxazole core substituted with iodine atoms at the 2- and 6-positions. This structure confers unique electronic and steric properties, making it valuable in synthetic chemistry, particularly in cross-coupling reactions for constructing π-conjugated systems and optoelectronic materials . The iodine substituents enhance oxidative stability and serve as reactive handles for further functionalization, enabling applications in organic semiconductors, fluorescent dyes, and pharmaceutical intermediates.
Properties
Molecular Formula |
C7H3I2NO |
|---|---|
Molecular Weight |
370.91 g/mol |
IUPAC Name |
2,6-diiodo-1,3-benzoxazole |
InChI |
InChI=1S/C7H3I2NO/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H |
InChI Key |
KQIUCVVBCSKRSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)OC(=N2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diiodobenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-aminophenol with diiodo-substituted benzaldehyde in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 2,6-Diiodobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate and triphenylphosphine are typical.
Major Products Formed:
Substitution Products: Various substituted benzo[d]oxazoles depending on the nucleophile used.
Oxidized or Reduced Derivatives: Altered oxazole rings with different functional groups.
Coupled Products: Complex aromatic structures with extended conjugation.
Scientific Research Applications
2,6-Diiodobenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2,6-Diiodobenzo[d]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the function of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following sections compare 2,6-diiodobenzo[d]oxazole with structurally related benzo[d]oxazole derivatives, focusing on substituent effects, electronic properties, and functional applications.
Electronic and Optical Properties
Comparisons with π-conjugated benzo[d]oxazole derivatives reveal key differences in optoelectronic behavior:
| Compound | Structure | ΔE_ST (eV) | TADF Lifetime (μs) | Application Context |
|---|---|---|---|---|
| BOX (10-(4-(benzo[d]oxazol-2-yl)phenyl)-10H-phenoxazine) | Single oxazole-phenoxazine unit | <0.1 | <1 | TADF emitters in OLEDs |
| cis-BOX2 | Bis(oxazole)-phenoxazine | <0.1 | <1 | High-efficiency blue emitters |
| This compound | Diiodo-substituted oxazole | N/A | N/A | Cross-coupling precursor |
While BOX and cis-BOX2 exhibit thermally activated delayed fluorescence (TADF) with small singlet-triplet energy gaps (ΔE_ST < 0.1 eV), this compound is primarily utilized as a synthetic intermediate. Its iodine substituents facilitate Suzuki or Heck couplings to construct extended π-systems, as seen in analogs like 3a and 3b (bis(triphenylamine)benzodifuran derivatives) .
Aggregation and Solubility
Substituents critically impact solubility and aggregation:
- 3a (unmodified TPA-BDF derivative): Prone to aggregation in solution due to planar structure.
- 3b (hexyloxy-modified TPA-BDF): Improved solubility via alkyl chains, enabling electrochemical characterization .
For this compound, the absence of solubilizing groups (e.g., hexyloxy) may limit its applicability in solution-phase processes unless modified post-synthetically.
Key Research Findings
Synthetic Versatility : Iodine substituents in this compound enable efficient cross-coupling reactions, as demonstrated in benzodifuran-based triads .
Electronic Tuning : Substituents like methyl or chloro alter benzo[d]oxazole’s bioactivity, while iodine enhances stability and reactivity in materials science .
Optoelectronic Limitations : Unlike TADF-active BOX derivatives, this compound lacks intrinsic luminescence but serves as a scaffold for advanced materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
